molecular formula C17H23NO4 B14631680 Diethyl 2-phenylpiperidine-1,3-dicarboxylate CAS No. 54529-39-4

Diethyl 2-phenylpiperidine-1,3-dicarboxylate

Cat. No.: B14631680
CAS No.: 54529-39-4
M. Wt: 305.4 g/mol
InChI Key: FUYGJPPCCCKZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-phenylpiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-phenylpiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with phenyl-substituted reagents. One common method involves the condensation of diethyl malonate with phenylacetonitrile in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-phenylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Diethyl 2-phenylpiperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-phenylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 2-methylquinoline-3,4-dicarboxylate

Uniqueness

Diethyl 2-phenylpiperidine-1,3-dicarboxylate is unique due to its specific structural features, such as the phenyl group attached to the piperidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

54529-39-4

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

diethyl 2-phenylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-8-12-18(17(20)22-4-2)15(14)13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3

InChI Key

FUYGJPPCCCKZKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.